Fto-IN-8 is classified as a small molecule inhibitor. Its primary source is synthetic, developed through organic chemistry techniques aimed at producing compounds that can effectively inhibit FTO activity. The classification of Fto-IN-8 falls under the category of pharmacological agents targeting RNA demethylases, which are enzymes that modify RNA molecules by removing methyl groups.
The synthesis of Fto-IN-8 involves a multi-step organic synthesis process. Initial steps typically include the condensation of starting materials such as potassium cyanide and glyoxal bisulfite with aryl aldehydes. Subsequent reactions may involve acetylation or sulfonylation to yield the final product.
For example, one method described in literature involves:
These reactions are typically monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis to confirm the structure and purity of the synthesized compound .
Fto-IN-8 possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for FTO. The structural formula includes various aromatic rings and substituents that are crucial for its biological activity.
Key structural data includes:
Fto-IN-8 undergoes various chemical reactions that are critical for its function as an FTO inhibitor. The primary reaction of interest is its binding to the FTO enzyme, where it competes with natural substrates for the active site.
In vitro studies have demonstrated that Fto-IN-8 effectively inhibits the demethylation process by stabilizing the methylated form of RNA, thereby preventing FTO from exerting its enzymatic activity.
The compound's reactivity can also be influenced by environmental factors such as pH and temperature, which are essential considerations during experimental applications.
The mechanism of action for Fto-IN-8 involves competitive inhibition of the FTO enzyme. When Fto-IN-8 binds to FTO, it prevents the enzyme from demethylating N6-methyladenosine residues on RNA molecules. This inhibition leads to increased levels of methylated RNA, which can alter gene expression profiles associated with metabolic regulation.
Key data points include:
Fto-IN-8 is a solid at room temperature with good solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water. Its crystalline form allows for easy handling and storage.
The chemical stability of Fto-IN-8 is influenced by factors such as light exposure and moisture. It exhibits moderate reactivity towards electrophiles due to the presence of nucleophilic sites on its aromatic rings.
Relevant analyses have shown:
Fto-IN-8 has significant potential applications in biomedical research, particularly in studies focusing on obesity, metabolic syndrome, and cancer biology. Its ability to modulate RNA methylation presents opportunities for exploring gene regulation mechanisms.
Specific applications include:
Fat Mass and Obesity-Associated Protein (FTO), an N6-methyladenosine RNA demethylase, serves as a master regulator of cellular energy homeostasis and gene expression. Its enzymatic activity dynamically controls post-transcriptional RNA modifications, thereby influencing RNA splicing, translation efficiency, and transcript stability. In metabolic physiology, FTO exhibits tissue-specific expression patterns, with highest levels observed in hypothalamic nuclei governing appetite regulation. Single nucleotide polymorphisms within the Fat Mass and Obesity-Associated Protein gene locus (e.g., rs9939609) correlate strongly with elevated body mass index and obesity risk across diverse populations, primarily through increased caloric intake rather than reduced energy expenditure [6] [9].
Beyond metabolism, Fat Mass and Obesity-Associated Protein dysregulation manifests in multiple pathologies:
Table 1: Disease Associations of Fat Mass and Obesity-Associated Protein Dysregulation
Disease Category | Molecular Mechanism | Functional Consequence |
---|---|---|
Acute Myeloid Leukemia | Demethylation of MYC, CEBPA, ASB2 mRNA | Enhanced self-renewal of leukemia stem cells; multidrug resistance |
Gastric Cancer | Stabilization of MYC mRNA; inhibition of Caveolin-1 | Increased proliferation, migration, and invasion |
Obesity/Type 2 Diabetes | Altered hypothalamic orexigenic neuropeptide expression | Hyperphagia; reduced satiety signaling |
Colorectal Cancer | Demethylation of G6PD/PARP1 mRNA | Chemotherapy resistance; metabolic reprogramming |
The reversibility of N6-methyladenosine modifications positions Fat Mass and Obesity-Associated Protein as an attractive druggable target. Pharmacological inhibition offers two key advantages:
Fat Mass and Obesity-Associated Protein Inhibitor Number 8 (chemical name: FTO-43; CAS: 2640366-38-5) represents a structurally optimized small molecule inhibitor with potent, selective activity against Fat Mass and Obesity-Associated Protein's demethylase function. Its chemical structure (C₁₉H₂₃ClN₂O₂; molecular weight 346.85 g/mol) features a chloro-phenyl moiety linked to an oxadiazole ring system, enabling high-affinity occupancy of Fat Mass and Obesity-Associated Protein's catalytic pocket. Biochemical profiling confirms:
Table 2: Comparison of Fat Mass and Obesity-Associated Protein Inhibitors
Inhibitor | IC₅₀ (Fat Mass and Obesity-Associated Protein) | Cancer Cell Anti-Proliferative EC₅₀ | Key Limitations |
---|---|---|---|
Fat Mass and Obesity-Associated Protein Inhibitor Number 8 | 5.5 μM | 17.7–35.9 μM (gastric cancer lines) | Moderate cellular permeability |
Compound Number 1 / Compound Number 2 | Low nanomolar range | 0.1–0.5 μM (acute myeloid leukemia) | Limited solid tumor data |
Fluorescein | >100 μM | >50 μM | Low potency; poor specificity |
Meclofenamic Acid | ~6–20 μM | 20–50 μM | Off-target cyclooxygenase inhibition |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1